molecular formula Cl2H12MgO6 B146165 Magnesium dichloride hexahydrate CAS No. 7791-18-6

Magnesium dichloride hexahydrate

Cat. No. B146165
CAS RN: 7791-18-6
M. Wt: 203.3 g/mol
InChI Key: DHRRIBDTHFBPNG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04154737

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (1.7 parts) in 3.9 parts acetone was added a solution of 1 part 4-methyl-m-phenylenediamine, 0.28 part triethylamine and 2.5 parts acetone. The heterogeneous reaction mixture was stirred at 40° C. for 30 minutes. Magnesium chloride hexahydrate (0.071 part) and 2.16 part acetic anhydride were added all at once. The reaction temperature was raised to 50° C. and maintained for 2.5 hours. Thirty minutes after the addition the mixture became homogeneous and remained so. The solution was cooled, and 16 parts water was added; the precipitated product was filtered by vacuum filtration, washed with water, and dried in a vacuum oven at 60° C. for 24 hours. N,N'-(4-Methyl-m-phenylene)dimaleimide, m.p. 168°-172° C., was obtained in 85% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:10]=1[NH2:16].O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-].C(O[C:30](=[O:32])[CH3:31])(=O)C.[CH3:33][C:34](C)=[O:35]>O.C(N(CC)CC)C>[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[C:30](=[O:32])[CH:31]=[CH:33][C:34]2=[O:35])=[CH:11][C:10]=1[N:16]1[C:1](=[O:7])[CH:2]=[CH:3][C:4]1=[O:5] |f:2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The heterogeneous reaction mixture was stirred at 40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask was equipped as in Example 1
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was raised to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
Thirty minutes after the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N1C(C=CC1=O)=O)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.